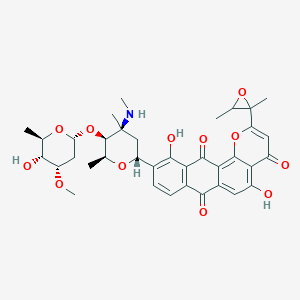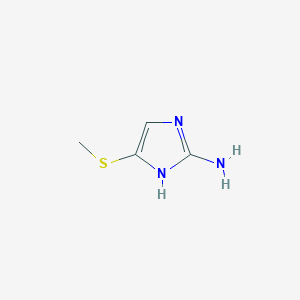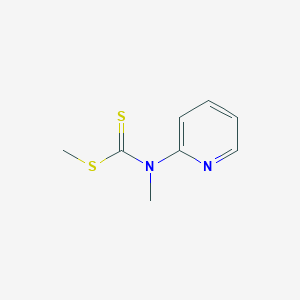
methyl N-methyl-N-pyridin-2-ylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-methyl-N-pyridin-2-ylcarbamodithioate, also known as Methyl-2-pyridylcarbamodithioate (MPC), is a chemical compound that has gained significant attention in the field of scientific research. It is a dithiocarbamate derivative that has been extensively studied for its potential applications in various fields, including agriculture, medicine, and environmental science. In
Mecanismo De Acción
The mechanism of action of Methyl N-methyl-N-pyridin-2-ylcarbamodithioate is not fully understood. However, it is believed to act through the inhibition of various enzymes, including acetylcholinesterase, which is involved in the transmission of nerve impulses, and xanthine oxidase, which is involved in the production of reactive oxygen species. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Methyl N-methyl-N-pyridin-2-ylcarbamodithioate has been shown to possess various biochemical and physiological effects. In animal studies, it has been shown to reduce the levels of various inflammatory markers, including tumor necrosis factor-alpha and interleukin-6. It has also been shown to reduce the levels of various oxidative stress markers, including malondialdehyde and nitric oxide. In addition, it has been shown to possess significant antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-methyl-N-pyridin-2-ylcarbamodithioate possesses various advantages and limitations for lab experiments. One of the main advantages is its significant antifungal and antibacterial properties, making it a potential candidate for the development of new pesticides. Another advantage is its potential anticancer and antiviral properties, with promising results in preclinical studies. However, one of the main limitations is its potential toxicity, which needs to be carefully evaluated before its use in various applications.
Direcciones Futuras
There are various future directions for the study of Methyl N-methyl-N-pyridin-2-ylcarbamodithioate. One of the main directions is the development of new pesticides based on its significant antifungal and antibacterial properties. Another direction is the development of new anticancer and antiviral drugs based on its potential anticancer and antiviral properties. In addition, further studies are needed to fully understand its mechanism of action and potential toxicity, which will aid in its safe and effective use in various applications.
Métodos De Síntesis
Methyl N-methyl-N-pyridin-2-ylcarbamodithioate can be synthesized through various methods, including the reaction of 2-chloropyridine with sodium diethyldithiocarbamate, followed by methylation using dimethyl sulfate. Another method involves the reaction of pyridine-2-carbonyl chloride with sodium diethyldithiocarbamate, followed by methylation using methyl iodide. The purity of the synthesized compound can be verified using various techniques, including thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
Methyl N-methyl-N-pyridin-2-ylcarbamodithioate has been extensively studied for its potential applications in various fields of scientific research. In agriculture, it has been shown to possess significant antifungal and antibacterial properties, making it a potential candidate for the development of new pesticides. In medicine, it has been studied for its potential anticancer and antiviral properties, with promising results in preclinical studies. In environmental science, it has been studied for its potential use in the remediation of heavy metal-contaminated soils.
Propiedades
Número CAS |
161694-66-2 |
|---|---|
Nombre del producto |
methyl N-methyl-N-pyridin-2-ylcarbamodithioate |
Fórmula molecular |
C8H10N2S2 |
Peso molecular |
198.3 g/mol |
Nombre IUPAC |
methyl N-methyl-N-pyridin-2-ylcarbamodithioate |
InChI |
InChI=1S/C8H10N2S2/c1-10(8(11)12-2)7-5-3-4-6-9-7/h3-6H,1-2H3 |
Clave InChI |
ORGXORSVZBKIOF-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=N1)C(=S)SC |
SMILES canónico |
CN(C1=CC=CC=N1)C(=S)SC |
Sinónimos |
Carbamodithioic acid, methyl-2-pyridinyl-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



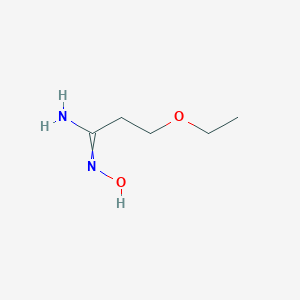
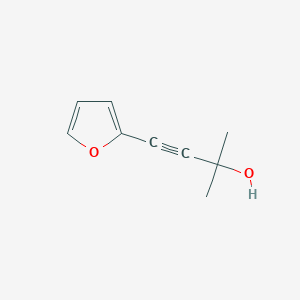
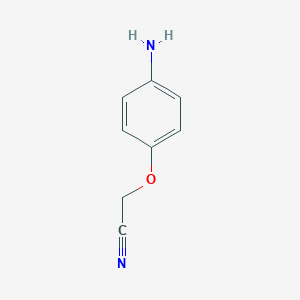
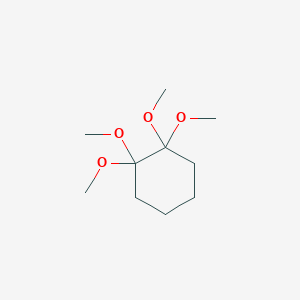
![Furo[2,3-d]pyrimidin-4(3H)-one](/img/structure/B66118.png)
![4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B66120.png)
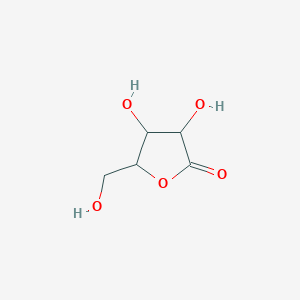
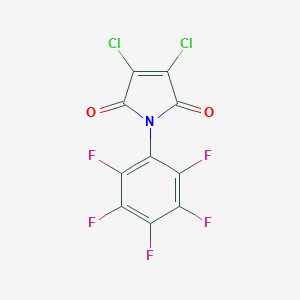

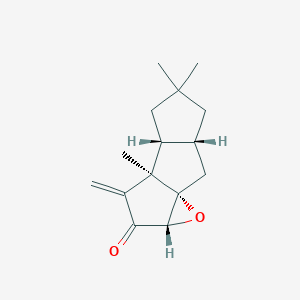
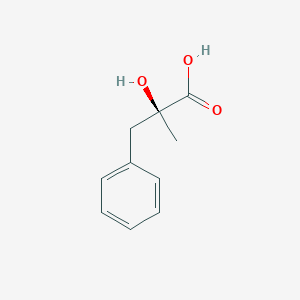
![(2S)-2-[[(2S)-2-Acetamidohexanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide](/img/structure/B66132.png)
